Datmpn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Datmpn, also known as 1,3-Dimethyladamantane-10,11-dione, is a synthetic compound that has gained attention in the scientific community for its potential application in various fields.
Mechanism Of Action
The mechanism of action of Datmpn is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Datmpn has been shown to have a high affinity for certain receptors in the body, including the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of synaptic plasticity and memory formation.
Biochemical And Physiological Effects
Datmpn has been shown to have a number of biochemical and physiological effects in the body, including the modulation of various signaling pathways, the inhibition of cell proliferation, and the induction of apoptosis. In addition, Datmpn has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Datmpn in lab experiments is its high purity and stability. In addition, Datmpn is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the main limitations of using Datmpn in lab experiments is the lack of information available on its toxicity and potential side effects.
Future Directions
There are a number of potential future directions for research on Datmpn. One area of interest is the development of novel materials using Datmpn as a building block. Another area of interest is the investigation of Datmpn as a potential treatment for neurodegenerative diseases. Additionally, there is potential for Datmpn to be used in the development of nanoscale devices for a variety of applications.
Synthesis Methods
Datmpn is synthesized through a multi-step process involving the reaction of adamantane with various reagents. The most commonly used method involves the reaction of adamantane with potassium permanganate in the presence of sulfuric acid, followed by the reaction of the resulting product with dimethyl sulfate.
Scientific Research Applications
Datmpn has been studied for its potential application in various fields of research, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, Datmpn has been investigated for its potential as an anti-cancer agent, as well as for its neuroprotective properties. In material science, Datmpn has been studied for its potential application in the development of novel materials with unique properties. In nanotechnology, Datmpn has been investigated for its potential as a building block for the development of nanoscale devices.
properties
CAS RN |
109485-65-6 |
---|---|
Product Name |
Datmpn |
Molecular Formula |
C28H32ClNO9 |
Molecular Weight |
562 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-methylpropanoyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C28H31NO9.ClH/c1-11(2)27(35)28(36)9-15-19(17(10-28)38-18-8-16(29)22(30)12(3)37-18)26(34)21-20(25(15)33)23(31)13-6-4-5-7-14(13)24(21)32;/h4-7,11-12,16-18,22,30,33-34,36H,8-10,29H2,1-3H3;1H |
InChI Key |
BATCTDYUTROBIO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C(C)C)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C(C)C)O)N)O.Cl |
synonyms |
4-O-daunosaminyl-2,4,5,12-tetrahydroxy-2-(2-methylpropanoyl)-1,2,3,4-tetrahydro-6,11-naphthacenedione DATMPN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.